Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1030846-88-8
VCID: VC2554241
InChI: InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-11(9-16)12(10)15/h4-6,16H,7-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CO
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

CAS No.: 1030846-88-8

Cat. No.: VC2554241

Molecular Formula: C14H19NO3

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate - 1030846-88-8

Specification

CAS No. 1030846-88-8
Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
IUPAC Name tert-butyl 7-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate
Standard InChI InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-11(9-16)12(10)15/h4-6,16H,7-9H2,1-3H3
Standard InChI Key LTOJETILXZZDPG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CO
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CO

Introduction

Chemical Identity and Structure

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate belongs to the indoline family of compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing five-membered ring. The compound features several distinct structural elements that contribute to its chemical behavior and synthetic utility.

Basic Chemical Information

The fundamental chemical properties of tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate are summarized in the table below:

PropertyValue
CAS Number1030846-88-8
Molecular FormulaC₁₄H₁₉NO₃
Molecular Weight249.3 g/mol
IUPAC Nametert-butyl 7-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate
Standard InChIInChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-11(9-16)12(10)15/h4-6,16H,7-9H2,1-3H3
Standard InChIKeyLTOJETILXZZDPG-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CO

The compound consists of several key structural components:

  • An indoline core (2,3-dihydroindole) providing the main scaffold

  • A hydroxymethyl (-CH₂OH) group at the 7-position of the indoline ring

  • A tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom

  • A saturated C-C bond at the 2,3-position of the indoline ring

Structural Features and Reactivity

The molecular structure of tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate confers specific reactivity patterns that are valuable in synthetic applications:

Biological Activities and Applications

Indoline derivatives, including tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate, have attracted significant interest due to their diverse biological activities and potential therapeutic applications.

Medicinal Chemistry Applications

The compound serves as an important intermediate in medicinal chemistry for several reasons:

  • The hydroxymethyl functionality provides a versatile handle for connecting to other molecular fragments, enabling the development of complex bioactive molecules

  • The protected nitrogen can be selectively deprotected and further functionalized to optimize biological activity and target specificity

  • The rigid indoline core provides a well-defined three-dimensional scaffold that can be important for precise molecular recognition in biological systems

Research and Development Applications

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate finds significant value in both academic and industrial research settings, particularly in drug discovery and development processes.

Role in Drug Discovery

As a synthetic intermediate, the compound contributes to drug discovery efforts in several ways:

  • Serving as a building block for the synthesis of potential drug candidates

  • Enabling the exploration of structure-activity relationships through systematic modifications

  • Providing a scaffold for the development of focused compound libraries for biological screening

  • Contributing to the optimization of lead compounds through targeted structural modifications

Chemical Transformations

The functional groups present in tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate enable various chemical transformations that expand its utility in synthetic chemistry:

  • The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid

  • It can be converted to various ethers, esters, or replaced with other functional groups

  • The Boc-protected nitrogen can be deprotected and further functionalized

  • The aromatic ring can undergo various substitution reactions

These transformation possibilities make the compound a versatile intermediate in the synthesis of structurally diverse molecules with potential biological activity.

Comparison with Related Compounds

To better understand the significance and utility of tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate, it is helpful to compare it with structurally related compounds.

Comparison with Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

A closely related compound is tert-butyl 7-(aminomethyl)indoline-1-carboxylate (CAS: 1086392-30-4), which differs only in having an aminomethyl (-CH₂NH₂) group instead of a hydroxymethyl (-CH₂OH) group at the 7-position:

PropertyTert-butyl 7-(hydroxymethyl)indoline-1-carboxylateTert-butyl 7-(aminomethyl)indoline-1-carboxylate
CAS Number1030846-88-81086392-30-4
Molecular FormulaC₁₄H₁₉NO₃C₁₄H₂₀N₂O₂
Molecular Weight249.3 g/mol248.32 g/mol
Functional Group at 7-positionHydroxymethyl (-CH₂OH)Aminomethyl (-CH₂NH₂)
SMILESCC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)COCC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CN

This seemingly minor structural difference significantly impacts the reactivity and potential applications of these compounds :

  • The hydroxymethyl group can participate in alcohol-specific reactions such as esterification and oxidation

  • The aminomethyl group can form amides, imines, and participate in reductive amination reactions

  • The difference in hydrogen bonding patterns affects solubility and potential interactions with biological targets

Structure-Activity Relationships

The relationship between structural features and biological activity in indoline derivatives provides insights into the potential significance of tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate:

  • The position of the hydroxymethyl group at C-7 may influence binding to specific biological targets

  • The Boc-protected nitrogen can be cleaved to reveal the indoline NH, which can participate in hydrogen bonding interactions with biological targets

  • The rigid indoline core provides a defined three-dimensional structure that can be important for molecular recognition

These structure-activity considerations guide the rational design of derivatives with optimized biological properties for specific therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator